methanone CAS No. 89242-35-3](/img/structure/B14145264.png)
[1-(2-Chlorophenyl)isoquinolin-3-yl](4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)isoquinolin-3-ylmethanone is a complex organic compound with a unique structure that combines an isoquinoline core with a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)isoquinolin-3-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the chlorophenyl group. The final step involves the attachment of the piperazine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)isoquinolin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)isoquinolin-3-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)isoquinolin-3-ylmethanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares a similar piperazine moiety but has a different core structure.
(-)-Carvone: Although structurally different, this compound also exhibits interesting biological activities.
Uniqueness
What sets 1-(2-Chlorophenyl)isoquinolin-3-ylmethanone apart is its unique combination of an isoquinoline core and a piperazine moiety, which may confer distinct pharmacological properties and potential therapeutic benefits.
Propriétés
Numéro CAS |
89242-35-3 |
|---|---|
Formule moléculaire |
C21H20ClN3O |
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
[1-(2-chlorophenyl)isoquinolin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O/c1-24-10-12-25(13-11-24)21(26)19-14-15-6-2-3-7-16(15)20(23-19)17-8-4-5-9-18(17)22/h2-9,14H,10-13H2,1H3 |
Clé InChI |
OYKHXLONJJWQCN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


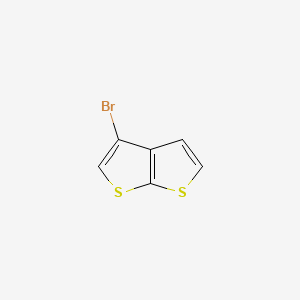
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)
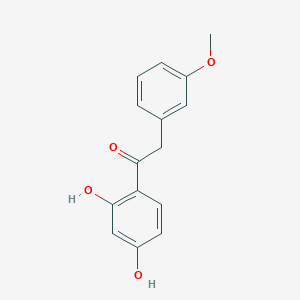



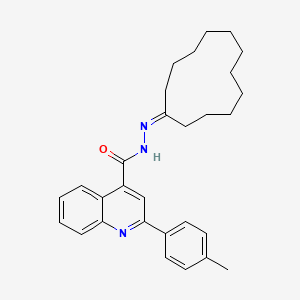
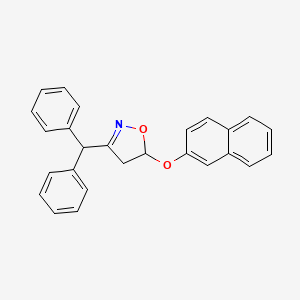

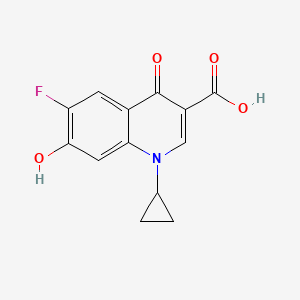
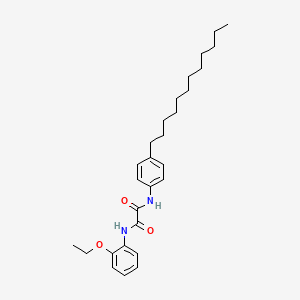


![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
